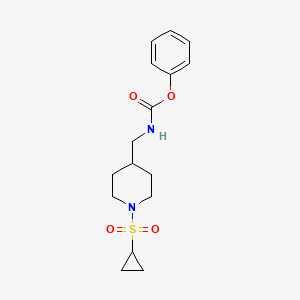![molecular formula C8H14Cl3N3 B2609788 N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride CAS No. 2361644-57-5](/img/structure/B2609788.png)
N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride is a chemical compound with the molecular formula C8H12ClN3. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its role in the synthesis of neonicotinoid analogs, which are widely used as insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of 2-chloro-5-chloromethylpyridine with ethylenediamine. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile . The reaction yields the desired product, which can be further purified using standard techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve additional steps such as distillation and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines .
Scientific Research Applications
N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and interactions.
Industry: The compound is used in the production of neonicotinoid insecticides, which are effective against a wide range of pests
Mechanism of Action
The mechanism of action of N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound binds to nicotinic acetylcholine receptors in the nervous system of insects, leading to paralysis and death . This interaction disrupts normal neural transmission, making it an effective insecticide.
Comparison with Similar Compounds
N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine is unique due to its specific chemical structure and properties. Similar compounds include:
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action.
Acetamiprid: A neonicotinoid insecticide that also targets nicotinic acetylcholine receptors.
Thiamethoxam: A neonicotinoid insecticide with a broader spectrum of activity
These compounds share similar applications and mechanisms of action but differ in their chemical structures and specific uses.
Properties
IUPAC Name |
N'-[(6-chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3.2ClH/c9-8-2-1-7(6-12-8)5-11-4-3-10;;/h1-2,6,11H,3-5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXBSMNLUSDSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNCCN)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

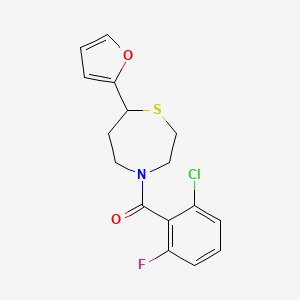
![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)
![2-[(4-Chlorobenzyl)thio]acetohydrazide](/img/structure/B2609712.png)
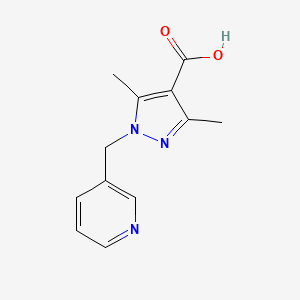
![N-(3,4-dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2609715.png)
![N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B2609716.png)
![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2609717.png)
![ethyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2609720.png)
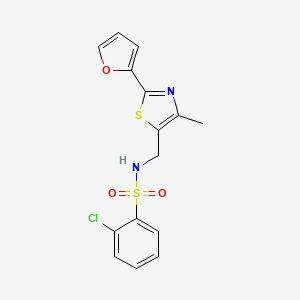
![3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2609723.png)
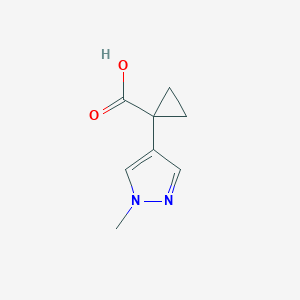
![2-[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2609725.png)
